molecular formula C14H21NO3 B13117057 Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate

Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate

Cat. No.: B13117057
M. Wt: 251.32 g/mol
InChI Key: WXESUKBIGWUKFU-GFCCVEGCSA-N
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Description

Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate is an organic compound that features a tert-butyl ester group, an amino group, and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate typically involves the esterification of (2R)-2-amino-3-(benzyloxy)propanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. For instance, using sulfuric acid as a catalyst under reflux conditions can facilitate the esterification process .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide in the presence of benzyl cyanide under metal-free conditions is another efficient method for producing tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R)-2-amino-3-hydroxypropanoate: Similar structure but with a hydroxy group instead of a benzyloxy group.

    Tert-butyl (2R)-2-amino-3-methoxypropanoate: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it valuable for specific applications in organic synthesis and drug development .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-3-phenylmethoxypropanoate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1

InChI Key

WXESUKBIGWUKFU-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](COCC1=CC=CC=C1)N

Canonical SMILES

CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)N

Origin of Product

United States

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